Hexaamminecobalt(III) chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Structural Biology

- DNA and RNA stabilization: Hexaamminecobalt(III) chloride plays a crucial role in structural biology, particularly when studying the structures of Deoxyribonucleic acid (DNA) and Ribonucleic acid (RNA) molecules. Its positively charged cobalt (Co(III)) center interacts with the negatively charged phosphate backbone of DNA and RNA, stabilizing their tertiary structure. This enhanced stability facilitates the determination of their precise three-dimensional structures using techniques like X-ray crystallography [].

Material Science

- Precursor for nanomaterials: Hexaamminecobalt(III) chloride serves as a valuable precursor for the synthesis of various cobalt-based nanomaterials. These materials possess diverse properties and applications, including:

- Catalysis: Cobalt nanoparticles derived from hexaamminecobalt(III) chloride exhibit efficient catalytic activity in various chemical reactions, making them potentially useful for clean energy generation and environmental remediation [].

- Dielectrics: Cobalt-based nanomaterials prepared using hexaamminecobalt(III) chloride can exhibit promising dielectric properties, making them suitable for applications in capacitors and energy storage devices [].

- Renewable energy conversion: These nanomaterials can also find potential applications in renewable energy conversion devices, such as solar cells and fuel cells, due to their unique optical and electrical properties [].

Potential Therapeutic Applications

- Anticancer properties: Studies have shown promising results regarding the potential anticancer properties of hexaamminecobalt(III) chloride. Research suggests that it might affect various factors associated with carcinogenesis, potentially offering protection against certain types of cancers []. However, further research is needed to fully understand its potential therapeutic applications and safety profile.

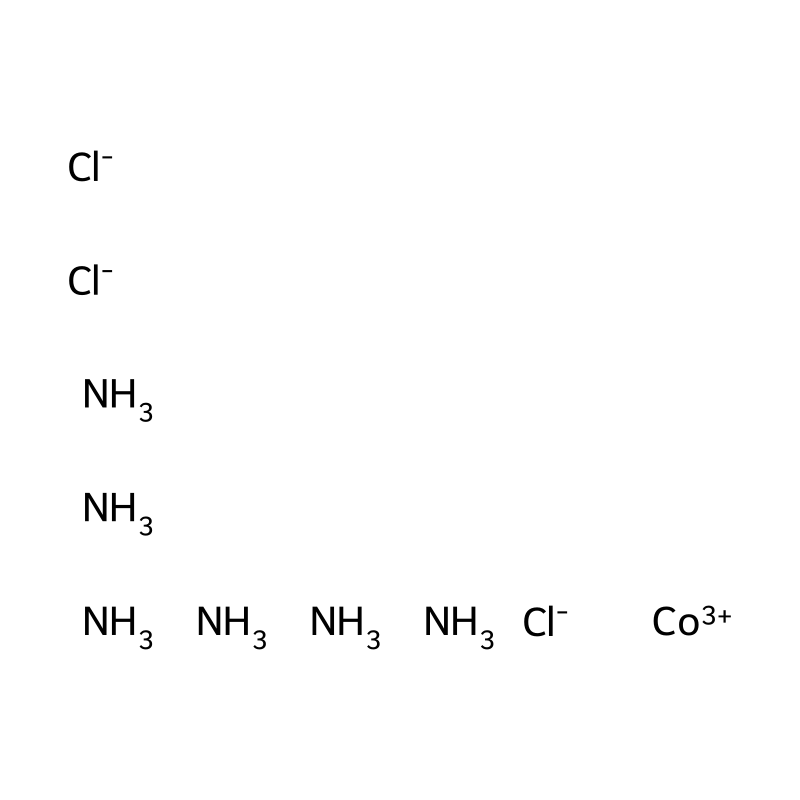

Hexaamminecobalt(III) chloride is a coordination complex with the chemical formula . It consists of a cobalt(III) ion coordinated to six ammonia ligands, forming a positively charged cation and three chloride anions. This compound is a classic example of a Werner complex, named after Alfred Werner, who significantly contributed to the field of coordination chemistry. The complex exhibits a low-spin electronic configuration and is characterized by its diamagnetic properties due to the pairing of electrons in the cobalt ion's d-orbitals .

The physical appearance of hexaamminecobalt(III) chloride is typically orange to orange-brown, and it has a melting point of approximately 217 °C. It is soluble in water and ammonia but remains stable under standard conditions, although it can be sensitive to strong oxidizing agents .

- Applications in Structural Biology: The [Co(NH3)6]3+ cation can interact with the negatively charged phosphate backbone of DNA or RNA molecules. This interaction helps stabilize the tertiary structure of these biomolecules, facilitating their structure determination using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) [, ]. The cobalt ion acts as a heavy atom scatterer, aiding in solving the phase problem and generating electron density maps for structural analysis [].

- Toxicity: Limited data exists on the specific toxicity of Hexamminecobalt(III) chloride. However, cobalt compounds in general can be harmful if ingested or inhaled. It's advisable to handle the compound with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood [].

- Flammability: Not flammable.

- Reactivity: Incompatible with strong oxidizing agents [].

where represents the incoming anion . Upon heating, this compound may lose some of its ammonia ligands, leading to the formation of stronger oxidizing agents .

Hexaamminecobalt(III) chloride exhibits notable biological activity, particularly as an antibacterial and antiviral agent. It stabilizes the tertiary structure of nucleic acids, making it useful in structural biology applications such as X-ray crystallography and nuclear magnetic resonance spectroscopy for DNA and RNA studies . Additionally, it has been reported to induce structural transitions in DNA from the B-form to the Z-form, which is significant for understanding DNA behavior under different conditions .

The synthesis of hexaamminecobalt(III) chloride typically involves the oxidation of cobalt(II) chloride in the presence of ammonia and ammonium chloride. A common method includes:

- Dissolving cobalt(II) chloride hexahydrate and ammonium chloride in distilled water.

- Adding activated charcoal and concentrated aqueous ammonia.

- Introducing hydrogen peroxide as an oxidizing agent while maintaining low temperatures.

- Heating the mixture to promote crystallization upon cooling.

This method yields hexaamminecobalt(III) chloride in a crystalline form suitable for further applications .

Hexaamminecobalt(III) chloride has diverse applications across various fields:

- Structural Biology: It is used as a stabilizing agent for nucleic acids during structural determination techniques.

- Photocatalysis: Recent studies have explored its use in photocatalytic systems for water oxidation reactions when combined with silver chloride .

- Antimicrobial Agent: Its antibacterial properties make it useful in medical applications and research.

Research has shown that hexaamminecobalt(III) chloride can interact with various biological molecules, influencing their structure and function. Interaction studies indicate that it can stabilize certain conformations of nucleic acids, which may enhance their reactivity or stability under specific conditions. Additionally, its role in photocatalytic systems demonstrates its ability to facilitate electron transfer processes in combination with other compounds like silver salts .

| Compound Name | Formula | Key Features |

|---|---|---|

| Hexaamminecobalt(II) chloride | Lower oxidation state; less stable than the III form. | |

| Hexaamminechromium(III) chloride | Similar structure but different metal center; used in catalysis. | |

| Hexaamminenickel(II) chloride | Exhibits lability compared to hexaamminecobalt(III). |

Hexaamminecobalt(III) chloride is distinguished by its high stability and inertness compared to other ammine complexes, making it particularly valuable in applications requiring robust coordination chemistry . Its ability to induce structural changes in biomolecules further emphasizes its unique role in both chemical and biological contexts.

Coordination Geometry of [Co(NH₃)₆]³⁺ Cation

The hexaamminecobalt(III) cation represents one of the most fundamental examples of octahedral coordination geometry in transition metal chemistry [3]. The central cobalt(III) ion is coordinated by six ammonia ligands arranged in a perfectly octahedral configuration, with the metal center positioned at the geometric center of the octahedron [4]. This arrangement results from the strong-field nature of ammonia ligands, which create a low-spin d⁶ electronic configuration around the cobalt(III) center [3].

The octahedral geometry is characterized by bond angles of 90 degrees between adjacent ammonia ligands, creating the characteristic three-dimensional structure that defines this coordination complex [27]. The cobalt(III) ion exhibits a coordination number of six, forming six coordinate bonds with the nitrogen atoms of the ammonia molecules [18]. This coordination arrangement follows the principles established by Alfred Werner, making hexaamminecobalt(III) chloride an archetypal Werner complex [3].

The electronic structure of the [Co(NH₃)₆]³⁺ cation is particularly notable due to its diamagnetic properties, which arise from the low-spin d⁶ configuration of the cobalt(III) center [3]. The strong ligand field created by the six ammonia ligands results in significant crystal field stabilization energy, contributing to the exceptional stability of this coordination complex [3]. The cation obeys the 18-electron rule, further reinforcing its thermodynamic stability [3].

Table 1: Structural Parameters of [Co(NH₃)₆]³⁺ Cation

| Parameter | Value | Reference |

|---|---|---|

| Coordination Number | 6 | [18] |

| Geometry | Octahedral | [4] |

| Bond Angles (L-M-L) | 90° | [27] |

| Electronic Configuration | Low-spin d⁶ | [3] |

| Magnetic Properties | Diamagnetic | [3] |

| Coordination Sphere | Homoleptic | [18] |

The coordination bonds between cobalt(III) and the ammonia ligands are characterized by their kinetic inertness, making the complex exceptionally stable under various chemical conditions [3]. This inertness is demonstrated by the fact that hexaamminecobalt(III) chloride can be recrystallized unchanged from concentrated hydrochloric acid without ligand dissociation [3]. The strong cobalt-nitrogen bonds prevent protonation of the coordinated ammonia molecules, distinguishing this complex from more labile metal-ammonia systems [3].

Crystal Lattice Organization and Polymorphism

The crystal lattice of hexaamminecobalt(III) chloride consists of discrete [Co(NH₃)₆]³⁺ cations and chloride anions arranged in a three-dimensional ionic structure [16]. The organization of these ions follows principles of electrostatic stabilization, where the positively charged complex cations are surrounded by negatively charged chloride ions to maximize attractive forces while minimizing repulsive interactions [16].

The crystal packing is stabilized primarily through electrostatic interactions between the ionic components, with additional stabilization provided by hydrogen bonding between the ammonia ligands and the chloride counterions [15]. These hydrogen bonds form extensive networks throughout the crystal structure, contributing to the overall stability and mechanical properties of the solid [15]. The N-H···Cl hydrogen bonding interactions create supramolecular architectures that influence the crystal packing arrangement [15].

The lattice structure exhibits characteristics typical of ionic compounds, with high melting points and brittleness resulting from the strong electrostatic forces between oppositely charged ions [16]. The arrangement of ions in the crystal maximizes the coordination number of each ion type while maintaining overall charge neutrality [16]. The large size of the [Co(NH₃)₆]³⁺ cation relative to the chloride anions influences the specific packing arrangement adopted by the compound [20].

Table 2: Crystal Lattice Characteristics

| Property | Description | Reference |

|---|---|---|

| Lattice Type | Ionic | [16] |

| Primary Interactions | Electrostatic | [16] |

| Secondary Interactions | Hydrogen Bonding | [15] |

| Mechanical Properties | Hard and Brittle | [16] |

| Thermal Stability | High Melting Point | [16] |

| Solubility | Water Soluble | [3] |

The polymorphic behavior of hexaamminecobalt(III) chloride has been observed under different crystallization conditions, though detailed structural characterization of multiple polymorphs remains limited in the available literature [14]. The formation of different polymorphic forms can be influenced by factors such as temperature, pressure, and the presence of other ionic species during crystallization [14]. These polymorphic variations may exhibit different crystal symmetries while maintaining the same basic ionic composition [14].

The crystal packing efficiency is optimized through the arrangement of the bulky [Co(NH₃)₆]³⁺ cations in a manner that allows for maximum interaction with the smaller chloride anions [20]. This arrangement results in a specific lattice energy that reflects the balance between attractive and repulsive forces within the crystal structure [17]. The lattice energy is influenced by both the charge densities of the ions and their spatial arrangement within the crystal [17].

X-ray Diffraction Studies and Unit Cell Parameters

X-ray diffraction analysis of hexaamminecobalt(III) chloride provides crucial information about its crystal structure and unit cell parameters [1]. The diffraction patterns reveal the periodic arrangement of atoms within the crystal lattice and allow for the determination of precise structural parameters [1]. The crystallographic data obtained from X-ray studies confirm the octahedral geometry of the [Co(NH₃)₆]³⁺ cation and provide quantitative information about bond lengths and angles [1].

The unit cell parameters of hexaamminecobalt(III) chloride define the three-dimensional repeating unit of the crystal structure [1]. These parameters include the lattice constants (a, b, c) and the angles (α, β, γ) that describe the geometry of the unit cell [1]. The determination of these parameters is essential for understanding the crystal symmetry and space group of the compound [1].

Powder diffraction studies have been employed to characterize the bulk crystalline material and to identify different polymorphic forms [1]. The diffraction patterns show characteristic peaks that correspond to specific crystallographic planes and can be used to calculate lattice parameters and to assess the degree of crystallinity [1]. The position and intensity of diffraction peaks provide information about the atomic arrangement and the relative abundance of different crystal phases [1].

Table 3: Crystallographic Analysis Methods

| Technique | Information Obtained | Reference |

|---|---|---|

| Single Crystal X-ray Diffraction | Precise structural parameters | [1] |

| Powder X-ray Diffraction | Phase identification | [1] |

| Electron Diffraction | Local structure | [1] |

| Neutron Diffraction | Hydrogen atom positions | [1] |

| Synchrotron Radiation | High-resolution data | [5] |

The crystallographic studies reveal that the cobalt-nitrogen bond distances in the [Co(NH₃)₆]³⁺ cation are consistent with typical values for octahedral cobalt(III) complexes [24]. The bond lengths reflect the strong-field nature of the ammonia ligands and the resulting electronic configuration of the metal center [24]. Comparative analysis with other transition metal-ammonia complexes shows that the cobalt(III)-nitrogen bonds are among the shortest and strongest in this class of compounds [24].

The space group determination through X-ray diffraction analysis provides information about the symmetry elements present in the crystal structure [10]. The symmetry operations that relate equivalent positions within the unit cell are crucial for understanding the overall crystal architecture [10]. The space group also determines the systematic absences in the diffraction pattern, which can be used to confirm the structural model [10].

UNII

GHS Hazard Statements

H315 (88.89%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant